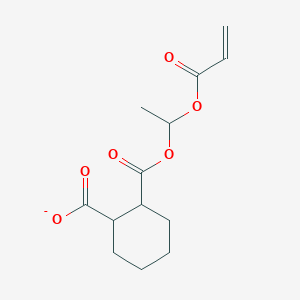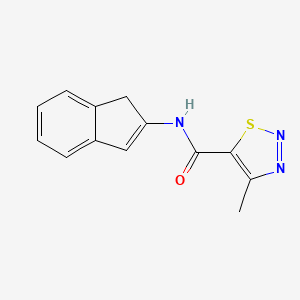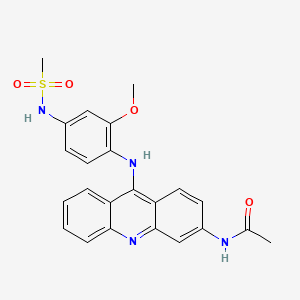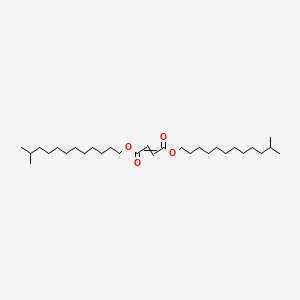
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a prop-2-enoyloxyethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with 2-(prop-2-enoyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carboxylate derivatives: Compounds with similar cyclohexane ring structures and carboxylate groups.
Prop-2-enoyloxyethoxycarbonyl derivatives: Compounds with similar ester groups.
Uniqueness
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is unique due to the combination of its cyclohexane ring and ester groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17O6- |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
2-(1-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-3-11(14)18-8(2)19-13(17)10-7-5-4-6-9(10)12(15)16/h3,8-10H,1,4-7H2,2H3,(H,15,16)/p-1 |
Clave InChI |
NPFLAVZPYFUFOU-UHFFFAOYSA-M |
SMILES canónico |
CC(OC(=O)C=C)OC(=O)C1CCCCC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)













